molecular formula C14H12O4 B1228815 (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone CAS No. 52811-37-7

(2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone

Cat. No. B1228815
CAS RN: 52811-37-7
M. Wt: 244.24 g/mol
InChI Key: NFJVELXCUBWAFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2-Chloro-1-(2,5-dihydroxy-4-methoxyphenyl)ethanone can be prepared by the reaction of chloroacetonitrile with methoxyhydroquinone .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "(2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone" .

Scientific Research Applications

1. Anticancer Activity

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound related to (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone, has shown promising anticancer therapeutic potential. Studies have demonstrated its potent cytotoxicity in various tumor cell lines and its ability to induce apoptosis in cancer cells by inhibiting tubulin polymerization and causing cell cycle arrest in the G2/M phase (Magalhães et al., 2013). Another study highlighted its in vitro and in vivo antitumor effects without substantial toxicity, suggesting its potential as an effective cancer treatment (Magalhães et al., 2011).

2. Chemical Synthesis and Characterization

The synthesis and characterization of Schiff base ligands related to (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone have been explored. One study focused on synthesizing tetradentate Schiff base ligands using 3,4-diaminobenzophenone and salicylaldehyde derivatives, providing insights into the chemical properties and potential applications of these compounds (Asadi et al., 2011).

3. Electrosynthesis of Derivatives

Electrochemical synthesis methods have been utilized to create novel derivatives of (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone. One study demonstrated a two-step one-pot electrochemical synthesis approach to produce novel 8-amino-1,4-benzoxazine derivatives with potential anti-stress oxidative properties (Largeron & Fleury, 1998).

4. Structure-Activity Relationships

Research has also been conducted on the structure-activity relationships of derivatives of (2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone, particularly focusing on their potential as aldose reductase inhibitors and their selectivity and potency in this role. This research provides insights into the molecular design of these compounds for therapeutic purposes (Chatzopoulou et al., 2011).

Safety and Hazards

The safety and hazards associated with “(2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone” are not well-documented .

Future Directions

The future research directions for “(2,5-Dihydroxy-4-methoxyphenyl)-phenylmethanone” are not clearly defined due to the limited information available .

properties

IUPAC Name

(2,5-dihydroxy-4-methoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-8-11(15)10(7-12(13)16)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJVELXCUBWAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398097
Record name Cearoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cearoin

CAS RN

52811-37-7
Record name Cearoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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